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Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-

sensing G protein-coupled receptor family that is implicated in a diverse range of physiological

and pathological processes.[1][2] It is highly expressed in immune cells, particularly

macrophages, and plays a critical role in regulating inflammation, immune responses, cell

cycle, and cancer progression.[3][4][5] Ligands for GPR132 include lactate, a metabolite

abundant in the tumor microenvironment, and certain oxidized metabolites of linoleic acid, such

as 9-HODE.[5][6][7] The multifaceted functions of GPR132 make it a compelling target for

therapeutic intervention in oncology, immunology, and metabolic diseases.

GPR132 knockout (KO) mouse models have been indispensable tools for elucidating the in

vivo functions of this receptor.[5] These models, where the Gpr132 gene is genetically deleted,

allow researchers to study the systemic effects of GPR132 absence in various disease

contexts.[8][9] This document provides a comprehensive overview of the applications of

GPR132 KO mice, summarizing key quantitative data and providing detailed protocols for

relevant in vivo experiments.
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GPR132 activation initiates several downstream signaling cascades, primarily through Gαs and

Gαq proteins.[1][10] In macrophages within a tumor microenvironment, cancer cell-secreted

lactate can act as a ligand, activating GPR132 and promoting a pro-tumor M2-like phenotype.

[6] In acute myeloid leukemia (AML), GPR132 activation can trigger a Gs-PKA pathway that

inhibits mTOR, a key regulator of cell differentiation, thereby promoting AML cell differentiation.

[11] In Natural Killer (NK) cells, GPR132 signaling through a Gαs/CSK/ZAP70/NF-κB axis has

been shown to regulate NK cell function.[12]
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GPR132 (G2A) signaling pathways.

Applications & Quantitative Data Summary
GPR132 KO mouse models have been instrumental in oncology, immunology, and metabolic

disease research.
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Oncology
In cancer biology, GPR132 is emerging as a critical modulator of the tumor microenvironment.

[8] Studies using GPR132 KO mice have demonstrated that its deletion can retard cancer

growth and metastasis, particularly in breast cancer, by impairing the polarization of tumor-

associated macrophages (TAMs) to a pro-tumor M2 phenotype.[6][13] Furthermore, GPR132

deletion enhances the anti-tumor functions of NK cells.[12]

Table 1: Phenotypes of GPR132 KO Mice in Cancer Models

Cancer Model Cell Line
Parameter

Measured

Result in

Gpr132-KO vs.

Wild-Type (WT)

Citation

Breast Cancer EO771
Number of
lung
metastatic foci

Significantly
decreased

[6]

Breast Cancer EO771
Size of lung

metastatic foci

Significantly

decreased
[6]

Breast Cancer EO771-LMB
Number of lung

metastatic foci
Diminished [6][14]

Breast Cancer EO771-LMB
Size of lung

metastatic foci
Diminished [6][14]

Breast Cancer EO771 Tumor Growth
Significantly

diminished
[13]

| Melanoma | B16F10 | Number of lung metastatic nodules | Significantly reduced |[12] |

Immunology and Inflammation
GPR132 is highly expressed in immune cells and is a key regulator of immune homeostasis.[3]

[4] Aged GPR132 KO mice (>1 year) develop a late-onset autoimmune syndrome with

lymphoid organ enlargement and lymphocytic infiltration.[2][9] In the context of infection,

GPR132 deficiency leads to enhanced expansion of CD8+ T cells.[15][16] In models of

neuropathic pain, which involves significant neuro-immune interaction, GPR132 KO mice show
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a strong reduction in mechanical hypersensitivity, associated with reduced macrophage and

neutrophil invasion at the injury site.[7]

Table 2: Phenotypes of GPR132 KO Mice in Immunology Models

Model / Cell Type
Parameter

Measured

Result in Gpr132-KO

vs. Wild-Type (WT)
Citation

Splenic NK Cells
Cytotoxicity
against Yac-1 cells

Increased killing
efficiency

[12]

Splenic NK Cells
CD107a, GzmB, IFN-γ

expression
Significantly increased [12]

CD8+ T Cells

(Infection)
Cell expansion

3-4 fold increased

expansion in all

tissues

[15][16]

Spared Nerve Injury
Mechanical

hypersensitivity
Strongly reduced [7]

| Aged Mice (>1 year) | Autoimmunity | Develop late-onset autoimmune syndrome |[9] |

Metabolic Disease
Recent studies have implicated GPR132 in metabolic regulation. In diet-induced obesity

models, GPR132 deficiency specifically in macrophages can reverse metabolic disorders in

mice fed a high-fat diet (HFD), suggesting a role in macrophage reprogramming and insulin

sensitivity.[5][17]

Table 3: Phenotypes of GPR132 KO Mice in Metabolic Models
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Model
Parameter

Measured

Result in Myeloid-

specific Gpr132-KO

vs. Control

Citation

High-Fat Diet (HFD)
Glucose Tolerance
Test (GTT)

Improved glucose
metabolism

[17]

High-Fat Diet (HFD)
Insulin Tolerance Test

(ITT)

Improved glucose

metabolism
[17]

| High-Fat Diet (HFD) | Body Weight | No significant difference in one study |[17] |

Detailed Experimental Protocols
The following protocols are representative methodologies for in vivo studies using GPR132 KO

mice, based on published research.

Protocol 1: Orthotopic Breast Cancer Model and
Metastasis Assessment
This protocol is adapted from studies investigating the role of GPR132 in breast cancer

metastasis.[6][13] It describes the procedure for establishing a primary tumor in the mammary

fat pad and subsequent analysis of spontaneous lung metastasis.

Materials:

GPR132 KO mice (C57BL/6 background) and wild-type (WT) littermate controls, 8-10 weeks

old.[12]

Mouse mammary carcinoma cells (e.g., EO771 or EO771-LMB).

Complete cell culture medium (e.g., DMEM with 10% FBS).

Phosphate-buffered saline (PBS), sterile.

Matrigel (optional, for cell suspension).

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
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Surgical tools (scalpel, forceps).

Calipers for tumor measurement.

Bouin's solution or 4% paraformaldehyde (PFA) for tissue fixation.

Paraffin embedding supplies.

Hematoxylin and Eosin (H&E) staining reagents.

Procedure:

Cell Preparation: Culture EO771 cells to ~80% confluency. On the day of injection, harvest

cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS

and Matrigel) at a concentration of 5 x 10^6 cells/mL. Keep cells on ice.

Animal Preparation: Anesthetize the mouse. Shave the fur over the fourth inguinal mammary

fat pad.

Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into

the mammary fat pad using a 27-gauge needle.

Tumor Growth Monitoring: Measure primary tumor size every 2-3 days using calipers.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Primary Tumor Resection (Optional but recommended for metastasis studies): Once tumors

reach a predetermined size (e.g., 650-1500 mm³), surgically resect the primary tumor under

anesthesia to allow for the development of distant metastases.[6]

Metastasis Development: Allow mice to recover and monitor their health for a set period

post-resection (e.g., 16-25 days) to allow lung metastases to establish.[6]

Tissue Harvest: Euthanize mice at the study endpoint. Perfuse the lungs with PBS, then fix

by inflating with Bouin's solution or 4% PFA. Harvest the lungs and other organs as needed.

Metastasis Quantification:

After fixation, store lungs in 70% ethanol.
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Visually count the number of metastatic foci on the lung surface under a dissecting

microscope.

For histological analysis, embed the lungs in paraffin, section them, and perform H&E

staining. Quantify the number and size of metastatic lesions on the stained sections.[6][14]

Protocol 2: In Vivo NK Cell Antitumor Activity Model
This protocol is based on studies evaluating the enhanced anti-melanoma function of NK cells

in GPR132 KO mice.[12]

Materials:

GPR132 KO mice and WT littermate controls.

Melanoma cells (e.g., B16F10).

Sterile PBS.

Surgical and injection equipment.

Procedure:

Cell Preparation: Prepare B16F10 melanoma cells as described in Protocol 1, resuspending

them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

Intravenous Injection: Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail

vein of both GPR132 KO and WT mice. This route seeds the cells directly to the lungs,

forming experimental metastatic nodules.

Monitoring: Monitor the mice for signs of distress. The typical endpoint for this model is 14-21

days post-injection.

Tissue Harvest and Analysis:

Euthanize mice and harvest the lungs.
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Fix lungs in Bouin's solution to enhance contrast between tumor nodules (white/gray) and

healthy lung tissue (yellow).

Count the number of visible tumor nodules on the lung surface.

Alternatively, lungs can be processed for histology (H&E staining) or flow cytometry to

analyze immune cell infiltration.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo oncology study using GPR132

KO mice.
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Workflow for an in vivo breast cancer metastasis study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mouse Models for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380514#gpr132-knockout-mouse-models-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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